molecular formula C9H11IN2O2 B8323279 4-Iodo-1-(5,8-dioxaspiro[3.4]octan-2-yl)-1H-pyrazole

4-Iodo-1-(5,8-dioxaspiro[3.4]octan-2-yl)-1H-pyrazole

Cat. No. B8323279
M. Wt: 306.10 g/mol
InChI Key: LXINDPPSLFPHNN-UHFFFAOYSA-N
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Patent
US09096624B2

Procedure details

A solution of 1-(5,8-dioxa-spiro[3.4]oct-2-yl)-4-iodo-1H-pyrazole (Compound 100E, 8.8 g, 29 mmol) and pyridinium p-toluenesulfonate (21 g, 87 mmol) in dioxane-water (140 mL of 1:1 mixture) was stirred at 85° C. for 12 h. The reaction mixture was concentrated and diluted with ethyl acetate (100 mL), the organic layer was washed with water (2×50 mL), dried (Na2SO4) and concentrated to give 6.5 g (yield: 86%) of 3-(4-iodo-1H-pyrazol-1-yl)cyclobutanone. 1H NMR (CDCl3, 300 MHz): δ=3.53-3.57 (m, 2 H), 3.73-3.77 (m, 2 H), 5.0-5.02 (m, 1 H), 7.56 (s, 1 H), 7.58 (s, 1 H).
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:4]2(OCC[O:5]2)[CH2:3][CH:2]1[N:9]1[CH:13]=[C:12]([I:14])[CH:11]=[N:10]1.C1(C)C=CC(S([O-])(=O)=O)=CC=1.[NH+]1C=CC=CC=1>O1CCOCC1.O>[I:14][C:12]1[CH:11]=[N:10][N:9]([CH:2]2[CH2:1][C:4](=[O:5])[CH2:3]2)[CH:13]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
8.8 g
Type
reactant
Smiles
C1C(CC12OCCO2)N2N=CC(=C2)I
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(CC12OCCO2)N2N=CC(=C2)I
Name
Quantity
21 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1
Name
Quantity
140 mL
Type
solvent
Smiles
O1CCOCC1.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate (100 mL)
WASH
Type
WASH
Details
the organic layer was washed with water (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
IC=1C=NN(C1)C1CC(C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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